molecular formula C8H5ClO2 B1316750 3-Formylbenzoyl chloride CAS No. 75650-38-3

3-Formylbenzoyl chloride

Cat. No. B1316750
Key on ui cas rn: 75650-38-3
M. Wt: 168.57 g/mol
InChI Key: LNRRJKXBZVUZHJ-UHFFFAOYSA-N
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Patent
US05254584

Procedure details

A mixture of 3-formylbenzoic acid (84 grams (g), 0.558 moles), thionyl chloride (80.5 g, 0.71 moles), and dimethylformamide (3 milliliters (ml)), in toluene (500 ml) was slowly warmed to 70° C. and stirred at that temperature for 2 hours. The toluene was eliminated in the rotavap to yield 97.7 g of 3-formylbenzoyl used in the next step as such.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7])=[O:2].S(Cl)([Cl:14])=O.CN(C)C=O>C1(C)C=CC=CC=1>[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([Cl:14])=[O:7])=[O:2]

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
80.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred at that temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 97.7 g of 3-formylbenzoyl

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=O)C=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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